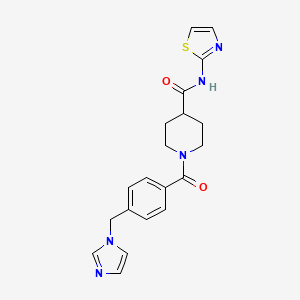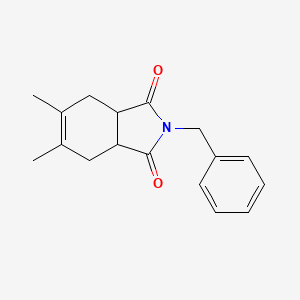
1-(4-((1H-imidazol-1-yl)methyl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((1H-imidazol-1-yl)methyl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
Research in synthetic chemistry has developed novel methodologies for synthesizing compounds with imidazole and thiazole scaffolds. These methodologies are crucial for generating compounds with potential pharmaceutical applications. For instance, Ahmed et al. (2017) described the synthesis of compounds incorporating imidazole and thiazole units, demonstrating their anti-inflammatory activities through in-vitro and in-vivo studies (Ahmed, Molvi, & Khan, 2017). Similarly, Zhu et al. (2017) explored redox-annulations of α-ketoamides with cyclic secondary amines, including piperidine, to synthesize polycyclic imidazolidinone derivatives, showcasing the potential of these methods in creating complex and biologically relevant structures (Zhu, Lv, Anesini, & Seidel, 2017).
Medicinal Chemistry and Drug Design
The design and synthesis of novel compounds for therapeutic purposes often involve imidazole and thiazole moieties due to their bioactive properties. Lv et al. (2017) reported the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides with antimycobacterial activity, demonstrating the critical role of these scaffolds in developing new antimicrobial agents (Lv et al., 2017). Furthermore, compounds featuring piperidine and related heterocycles have been investigated for their anti-acetylcholinesterase activities, indicating their potential in addressing neurodegenerative diseases (Sugimoto et al., 1990).
Material Science and Corrosion Inhibition
In material science, benzimidazole derivatives, including those with piperidine substituents, have been studied for their corrosion inhibition properties. Yadav et al. (2016) explored the effectiveness of benzimidazole derivatives as corrosion inhibitors for steel in hydrochloric acid, highlighting the application of these compounds in protecting industrial materials (Yadav et al., 2016).
Propriétés
IUPAC Name |
1-[4-(imidazol-1-ylmethyl)benzoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c26-18(23-20-22-8-12-28-20)16-5-9-25(10-6-16)19(27)17-3-1-15(2-4-17)13-24-11-7-21-14-24/h1-4,7-8,11-12,14,16H,5-6,9-10,13H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCGCCACXBACEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1H-imidazol-1-yl)methyl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-methylthiophene-2-carboxamide](/img/structure/B2456663.png)
![8-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B2456666.png)

![2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B2456669.png)
![2H,3H,4H-pyrido[4,3-b][1,4]thiazine](/img/structure/B2456670.png)
![2-Bromo-6-chlorobenzo[b]thiophene](/img/structure/B2456671.png)


![1-(3-Chloro-2-thienyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2456676.png)
![N-benzyl-N-ethyl-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2456679.png)